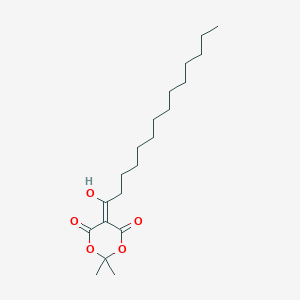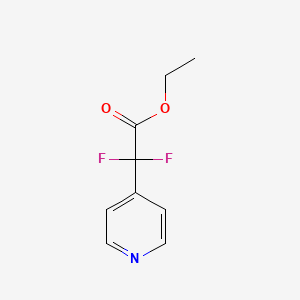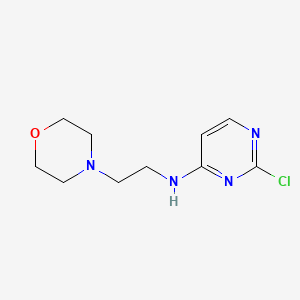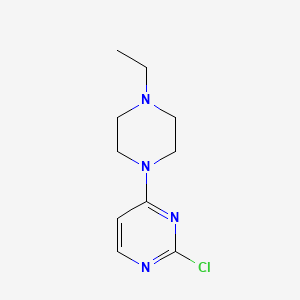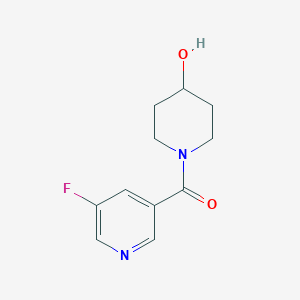
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
Übersicht
Beschreibung
5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone, also known as 5-FPHPM, is a novel compound synthesized from a reaction of 4-hydroxypiperidin-1-yl)methanol and 5-fluoropyridine. It is a heterocyclic compound, which contains both a pyridine and a piperidine ring. This compound is of particular interest due to its potential applications in the fields of scientific research and drug synthesis.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound has been studied for its antiproliferative activity against various human tumor cell lines. In particular, derivatives containing the 4-hydroxypiperidine group have shown moderate anti-proliferative activities. For instance, one study reported that a compound with this moiety exhibited significant activity, with an IC50 value of 3.89 µM against H1975 cell line, indicating its potential as a lead for further antitumor studies .
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities. The 4-hydroxypiperidine group is a key fragment in the design and synthesis of new pyrimidine derivatives, which are explored for their anticancer properties among other applications .
Development of Imaging Agents
Fluorinated pyridines, such as those derived from (5-Fluoropyridin-3-yl) compounds, are of special interest in the development of imaging agents. These compounds can be used to create F18-substituted pyridines for local radiotherapy of cancer and other biological applications, highlighting their importance in diagnostic and therapeutic settings .
Agricultural Chemical Research
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved properties. Compounds like (5-Fluoropyridin-3-yl) derivatives are investigated for their potential use in agriculture, leveraging their unique physical, biological, and environmental characteristics .
Nicotinic Acetylcholine Receptor Agonists
Derivatives of (5-Fluoropyridin-3-yl) have been explored as potential α7 nicotinic acetylcholine receptor agonists. These compounds are of interest in medicinal chemistry efforts to develop treatments for neurological disorders .
Fluorine Chemistry in Drug Development
The presence of fluorine in pharmaceuticals can significantly alter their properties. The (5-Fluoropyridin-3-yl) moiety is part of ongoing research to develop drugs with enhanced efficacy and reduced side effects, contributing to the field of fluorine chemistry in drug development .
Wirkmechanismus
Target of Action
The compound contains a piperidine nucleus, which is a common feature in many biologically active compounds . Piperidine derivatives are known to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Without specific information on the compound, it’s difficult to predict its exact mode of action. Given the presence of a piperidine nucleus, it’s possible that it might interact with various enzymes, receptors, or other proteins in the body, leading to its therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Without specific information on the compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the biological activities associated with piperidine derivatives, it’s possible that it might have a range of effects depending on its specific targets .
Eigenschaften
IUPAC Name |
(5-fluoropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-5-8(6-13-7-9)11(16)14-3-1-10(15)2-4-14/h5-7,10,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUWFZAXPVJOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



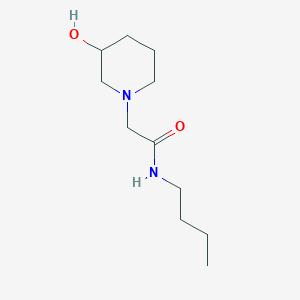
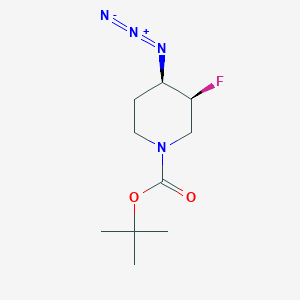
![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
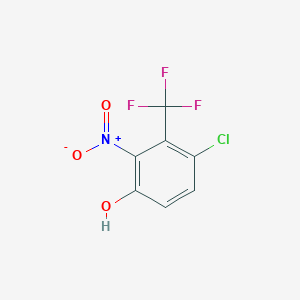
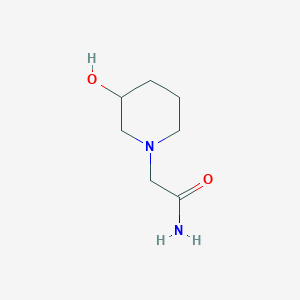
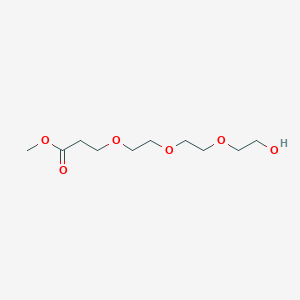


amine](/img/structure/B1488315.png)
